molecular formula C18H12N2O B12451536 N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine

N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine

Katalognummer: B12451536
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: YUIYFCPUVIASRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring system, which is known for its stability and aromatic properties, combined with a cyanophenyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the cyanophenyl and hydroxyl groups allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine is unique due to its combination of a naphthalene ring system with a cyanophenyl group and a hydroxyl group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry .

Eigenschaften

Molekularformel

C18H12N2O

Molekulargewicht

272.3 g/mol

IUPAC-Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C18H12N2O/c19-11-14-6-2-4-8-17(14)20-12-16-15-7-3-1-5-13(15)9-10-18(16)21/h1-10,12,21H

InChI-Schlüssel

YUIYFCPUVIASRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.